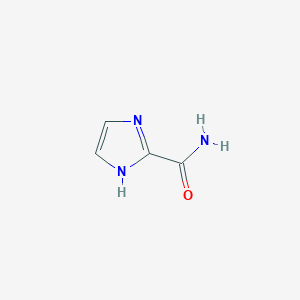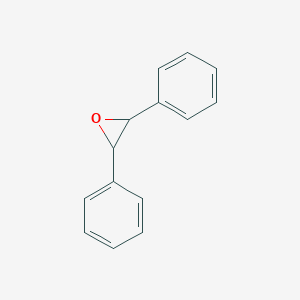
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The presence of the nitrophenyl group and the benzoxazinone ring system contributes to its reactivity and functionality.
Mechanism of Action
Target of Action
Similar compounds such as 4-nitrophenyl phosphate have been found to target low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 in humans .
Mode of Action
Nitrophenol derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .
Pharmacokinetics
Similar compounds such as p-nitrophenyl hydrazones have been studied for their drug-likeness and adme properties .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, nanostructured materials have been used to enhance the catalytic reduction of 4-nitrophenol . .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenol compounds can interact with various enzymes, proteins, and other biomolecules . For instance, 4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-D-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes .
Cellular Effects
Related compounds such as 4-nitrophenol have been shown to have toxic effects on prokaryotes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is not well understood. Nitrophenols are known to undergo redox reactions. For instance, in the reduction of aromatic nitro groups into corresponding amino groups, Fe3+ ion is reduced by N2H4 and self-oxidized to produce H+ ions and N2 .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Nitrophenols are known to be involved in various metabolic pathways. For instance, 4-nitrophenol is an intermediate in the synthesis of paracetamol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-nitroaniline with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazinone ring. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Cyclization: The benzoxazinone ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Cyclization: Catalysts like Lewis acids, solvents such as toluene or dichloromethane.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)-4H-3,1-benzoxazin-4-one.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-2-one: Similar structure but with a different position of the nitrogen atom in the ring.
4-Nitrophenyl-2H-3,1-benzoxazin-4-one: Similar structure but with a different position of the nitrophenyl group.
2-(4-Nitrophenyl)-4H-3,1-benzothiazin-4-one: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific arrangement of the nitrophenyl group and the benzoxazinone ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDVVORESXHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337451 | |
| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16063-05-1 | |
| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and compare it to its derivatives?
A: Researchers utilized both Fourier-transform infrared (FT-IR) and Raman spectroscopy to analyze the structure of this compound and compare it with its chlorinated and methylated derivatives. [] This comprehensive approach allowed for the identification of specific functional groups and vibrational modes within the molecules, providing valuable insights into their structural characteristics. You can explore the detailed spectroscopic analysis in the referenced research paper: [] Analysis of the structure and the FT-IR and Raman spectra of this compound. Comparisons with the chlorinated and methylated derivatives.
Q2: Were any derivatives of this compound synthesized and investigated for potential biological activity?
A: Yes, researchers synthesized a series of 2-(p-Nitrophenyl)quinazolin-4(3H)-one derivatives, structurally related to this compound, and evaluated their biological activities. [] While the specific details of the biological evaluations are not provided in the abstract, this research highlights the interest in exploring the potential of these compounds and their derivatives in a biological context. You can find the study concerning the synthesis and characterization of these derivatives here: [] Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)



![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)







